Methyl 2-isothiocyanato-4-(methylthio)butyrate
Overview
Description
Methyl 2-isothiocyanato-4-(methylthio)butyrate is an organic compound with the molecular formula C₇H₁₁NO₂S₂ and a molecular weight of 205.298 g/mol . This compound is characterized by the presence of both isothiocyanate and methylthio functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-4-(methylthio)butyrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 4-(methylthio)butyrate with thiophosgene (CSCl₂) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of automated systems ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-4-(methylthio)butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as primary amines, alcohols, and thiols are used under mild conditions to achieve high yields.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, and dithiocarbamates.
Scientific Research Applications
Methyl 2-isothiocyanato-4-(methylthio)butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its antitumor activity and potential use in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-4-(methylthio)butyrate involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s methylthio group also contributes to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-isothiocyanato-4-(methylthio)butyrate: Characterized by the presence of both isothiocyanate and methylthio groups.
Methyl 2-isothiocyanato-4-(ethylthio)butyrate: Similar structure but with an ethylthio group instead of a methylthio group.
Methyl 2-isothiocyanato-4-(propylthio)butyrate: Contains a propylthio group instead of a methylthio group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both isothiocyanate and methylthio groups allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-isothiocyanato-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-10-7(9)6(8-5-11)3-4-12-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBACGFGPNFPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943364 | |
Record name | Methyl N-(sulfanylidenemethylidene)methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21055-47-0 | |
Record name | Methyl 2-isothiocyanato-4-(methylthio)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-(sulfanylidenemethylidene)methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21055-47-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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